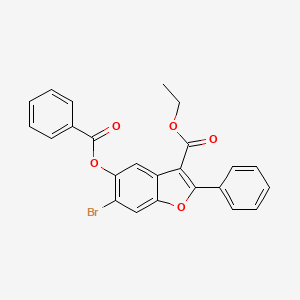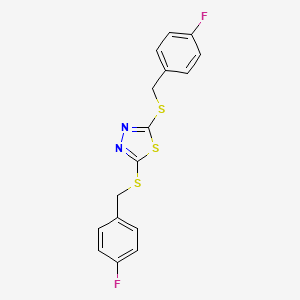![molecular formula C24H18ClN5O4 B15087855 3-{2-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15087855.png)
3-{2-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{2-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with significant potential in various scientific fields. This compound features a pyrazole core, which is a five-membered ring containing two nitrogen atoms, and is substituted with a chlorobenzyl group, a nitrophenyl group, and a carbohydrazide moiety. The unique structure of this compound makes it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 3-{2-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Substitution with the chlorobenzyl group: This step involves the reaction of the pyrazole intermediate with 4-chlorobenzyl chloride in the presence of a base.
Introduction of the nitrophenyl group: This can be done through a condensation reaction with 4-nitrobenzaldehyde.
Formation of the carbohydrazide moiety: This involves the reaction of the intermediate with hydrazine hydrate.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
3-{2-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
3-{2-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-{2-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Interacting with receptors: The compound may bind to cellular receptors, modulating their activity and affecting cellular signaling.
Inducing oxidative stress: It can generate reactive oxygen species, leading to oxidative damage in cells.
Comparaison Avec Des Composés Similaires
3-{2-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide can be compared with other similar compounds, such as:
- 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(4-dimethylaminophenyl)methylidene]-1H-pyrazole-5-carbohydrazide
- 3-{4-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E)-(4-diethylaminophenyl)methylidene]-1H-pyrazole-5-carbohydrazide
These compounds share a similar pyrazole core and substitution pattern but differ in the specific substituents attached to the phenyl rings. The uniqueness of 3-{2-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide lies in its specific combination of substituents, which may confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C24H18ClN5O4 |
|---|---|
Poids moléculaire |
475.9 g/mol |
Nom IUPAC |
3-[2-[(4-chlorophenyl)methoxy]phenyl]-N-[(E)-(4-nitrophenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H18ClN5O4/c25-18-9-5-17(6-10-18)15-34-23-4-2-1-3-20(23)21-13-22(28-27-21)24(31)29-26-14-16-7-11-19(12-8-16)30(32)33/h1-14H,15H2,(H,27,28)(H,29,31)/b26-14+ |
Clé InChI |
XSNDHDQFSNJIKO-VULFUBBASA-N |
SMILES isomérique |
C1=CC=C(C(=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-])OCC4=CC=C(C=C4)Cl |
SMILES canonique |
C1=CC=C(C(=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-])OCC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


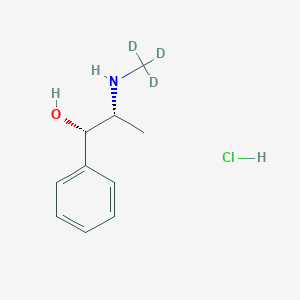


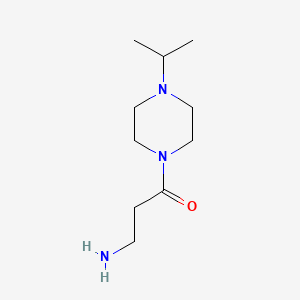
![1-hydroxy-3-oxo-N-(4-phenylthiazol-2-yl)-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B15087793.png)

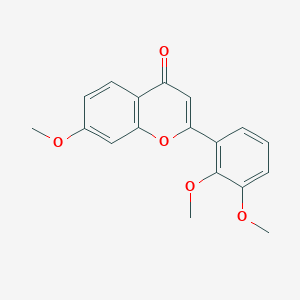
![1-Methyl-1H-benzo[d]imidazol-5-amine trihydrochloride](/img/structure/B15087812.png)

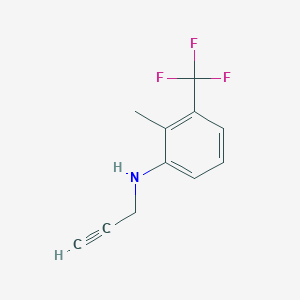
![2-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzoicacid](/img/structure/B15087831.png)
![2,6-dimethoxy-4-[(E)-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]phenyl acetate](/img/structure/B15087846.png)
